1-(2-(Hydroxymethyl)phenyl)propan-2-one
Description
Significance and Context of the Hydroxymethylphenylpropanone Structural Motif
The hydroxymethylphenylpropanone structural motif is significant due to the presence of two key functional groups: a carbonyl group (ketone) and a hydroxyl group (alcohol). This bifunctionality allows for a wide range of chemical transformations. The ketone can undergo nucleophilic addition and reduction reactions, while the alcohol can be oxidized or participate in substitution and esterification reactions.
The spatial arrangement of these groups on the aromatic ring, particularly the ortho position of the hydroxymethyl group relative to the propan-2-one side chain, can lead to interesting intramolecular interactions and reactivity. This structural feature is a valuable scaffold in the synthesis of more complex molecules, including heterocyclic compounds. Aryl ketones, in a broader sense, are foundational components in many biologically active molecules and materials. The introduction of a hydroxymethyl group enhances polarity and provides a site for further functionalization, potentially influencing the biological activity of derivative compounds. For instance, derivatives of similar structures have been investigated for their potential antimicrobial and anticancer activities.
Historical Development and Initial Studies of Related Aryl Ketones and Alcohols
The study of aryl ketones and alcohols has a rich history in organic chemistry, with foundational reactions for their synthesis being developed over a century ago.
One of the cornerstone methods for the synthesis of aryl ketones is the Friedel-Crafts Acylation , first reported by Charles Friedel and James Crafts in 1877. nih.govwikipedia.org This reaction traditionally involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. nih.gov It has been a vital industrial method for preparing chemical feedstocks and synthetic intermediates. nih.gov However, the classic Friedel-Crafts reaction has limitations, including the need for stoichiometric amounts of the catalyst and its incompatibility with strongly deactivated aromatic rings. libretexts.org Modern advancements have led to the use of a wider variety of catalysts and substrates, including the use of amides in some cases. nih.gov
The synthesis of benzylic alcohols, a structural feature of 1-(2-(hydroxymethyl)phenyl)propan-2-one, has been historically achieved through the Grignard reaction . Discovered by Victor Grignard in 1900, this reaction utilizes organomagnesium halides (Grignard reagents) to add to carbonyl compounds. acs.orgmasterorganicchemistry.com For example, the reaction of a Grignard reagent with an aldehyde or ketone, followed by acidic workup, yields a secondary or tertiary alcohol, respectively. masterorganicchemistry.com The synthesis of benzyl (B1604629) alcohol can be achieved by reacting a phenyl Grignard reagent with formaldehyde (B43269). doubtnut.com
The oxidation of benzylic alcohols to form aryl ketones is another historically significant transformation. Early methods often employed strong, stoichiometric oxidants. nih.gov More contemporary research has focused on the development of catalytic oxidation methods, which are more environmentally friendly. mdpi.comharvard.edursc.org These modern techniques often utilize transition metal catalysts in the presence of a co-oxidant. nih.gov
Scope and Objectives for Comprehensive Research on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader context of related compounds suggests several key areas for future investigation.
Key Research Objectives:
Development of Efficient and Selective Synthetic Routes: A primary objective would be to establish optimized and high-yielding synthetic protocols for this compound. This would involve exploring modern catalytic methods to overcome the limitations of classical approaches. The development of methods for the ortho-functionalization of aryl ketones is an active area of research. nih.gov
Exploration of its Reactivity: A thorough investigation of the chemical reactivity of both the ketone and alcohol functional groups is necessary. This includes studying intramolecular reactions that may be facilitated by the proximity of the two functional groups.
Investigation of Biological Activity: Given that related phenylpropanoid derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant properties, a key objective would be to screen this compound and its derivatives for potential pharmacological applications.
Application as a Synthetic Intermediate: Research should focus on utilizing this compound as a building block for the synthesis of more complex molecular architectures, such as novel heterocyclic systems. The functional groups present offer multiple points for elaboration.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H12O2 |
| Molar Mass | 164.20 g/mol |
| Boiling Point | 285.5 ± 20.0 °C |
| Density | 1.096 ± 0.06 g/cm³ |
| pKa | 14.26 ± 0.10 |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
SUOQXJIOEQMJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Hydroxymethyl Phenyl Propan 2 One
Retrosynthetic Strategies for the 1-(2-(Hydroxymethyl)phenyl)propan-2-one Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. ethz.chbeilstein-journals.org For this compound, several key disconnections can be envisioned, primarily focusing on the formation of the carbon-carbon and carbon-heteroatom bonds.
A primary disconnection strategy involves breaking the bond between the aromatic ring and the propan-2-one side chain. This leads to precursors such as a (2-(hydroxymethyl)phenyl) organometallic species and an appropriate three-carbon electrophile. Another viable retrosynthetic pathway involves disconnecting the hydroxymethyl group, suggesting a precursor like 1-phenylpropan-2-one that can undergo a subsequent hydroxymethylation reaction at the ortho position. Further disconnection of the propan-2-one side chain can lead to simpler aromatic precursors and acetone-based synthons.
| Disconnection | Precursor 1 | Precursor 2 | Corresponding Reaction Type |
| Aryl-Alkyl C-C Bond | (2-(Hydroxymethyl)phenyl)metal | 3-carbon electrophile (e.g., chloroacetone) | Cross-coupling/Nucleophilic Substitution |
| C-CH2OH Bond | 1-(o-tolyl)propan-2-one | Formaldehyde (B43269) source | Hydroxymethylation |
| Alkyl C-C Bond | 2-(Hydroxymethyl)benzyl halide | Acetone (B3395972) enolate | Alkylation |
| Aryl-C Bond (Friedel-Crafts) | (2-(Hydroxymethyl)phenyl)acetyl chloride | Methylmagnesium bromide | Grignard Reaction |
Conventional Synthetic Approaches
Building upon the retrosynthetic analysis, several conventional synthetic methods have been established for the synthesis of phenylpropanone derivatives and can be adapted for the specific synthesis of this compound.
Friedel-Crafts Acylation Pathways for Phenylpropanones
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. nih.govnih.gov While direct Friedel-Crafts acylation of benzyl (B1604629) alcohol derivatives can be challenging due to potential side reactions involving the hydroxyl group, a multi-step sequence can be employed. For instance, protecting the hydroxyl group of 2-methylbenzyl alcohol, followed by Friedel-Crafts acylation and subsequent deprotection, could yield the target molecule. The reaction of toluene (B28343) with acetyl chloride under Friedel-Crafts conditions primarily yields the para-substituted product, with the ortho-isomer as a minor product due to steric hindrance. orgsyn.orgbaranlab.org
Nucleophilic Substitution Reactions in Precursor Synthesis
Nucleophilic substitution reactions are fundamental in organic synthesis for introducing functional groups. uwindsor.ca A plausible route to this compound involves the synthesis of a precursor such as 1-(2-(halomethyl)phenyl)propan-2-one. This intermediate can be prepared from 1-(o-tolyl)propan-2-one via radical halogenation. Subsequent hydrolysis of the benzylic halide, for example, using aqueous base, would then yield the desired hydroxymethyl group. The choice of halogen and reaction conditions is crucial to ensure selectivity and avoid unwanted side reactions.
Hydroxymethylation Reactions Employing Formaldehyde Derivatives
Hydroxymethylation involves the introduction of a -CH2OH group onto a substrate. google.com This can be achieved on the aromatic ring of a pre-formed phenylpropanone or at the α-position to the ketone. ortho-Hydroxymethylation of 1-phenylpropan-2-one can be achieved through directed ortho-metalation, where a directing group facilitates lithiation at the ortho position, followed by quenching with formaldehyde. wikipedia.orgorganic-chemistry.org Alternatively, the hydroxymethyl group can be introduced by reacting an appropriate precursor with a formaldehyde equivalent.
Arylation and Related Reactions for 1-Aryl-2-propanones
Modern cross-coupling reactions provide powerful tools for the formation of aryl-carbon bonds. Palladium-catalyzed coupling reactions, for instance, can be utilized to couple an organometallic reagent derived from a protected 2-halobenzyl alcohol with an acetone enolate equivalent. This approach offers high efficiency and functional group tolerance.
Advanced and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis, for example, offers a green alternative to traditional chemical synthesis. nih.gov Enzymes can be employed for selective hydroxylation or methylation reactions on aromatic rings, potentially providing a direct route to the target molecule or its precursors under mild reaction conditions. nih.govfz-juelich.de For instance, engineered enzymes could catalyze the direct ortho-hydroxymethylation of 1-phenylpropan-2-one.
Furthermore, the development of novel catalytic systems, including the use of earth-abundant metals and photocatalysis, is paving the way for more sustainable Friedel-Crafts and cross-coupling reactions. These advanced methodologies hold the promise of producing this compound with higher efficiency and a reduced environmental footprint.
Catalytic Strategies for the Formation of this compound
The synthesis of this compound can be approached through several catalytic pathways. One prominent method involves the direct hydroxymethylation of a phenylpropanone precursor. This reaction typically utilizes a catalyst to introduce the hydroxymethyl group onto the phenyl ring. Another strategy is a two-step process involving chlorination of 1-(2-methylphenyl)propan-2-one, followed by a hydrolysis reaction to yield the final product. smolecule.com
Transition metal catalysts, such as those based on palladium, have been instrumental in related syntheses, for instance, in the oxidative cyclization of 2'-hydroxydihydrochalcones to form flavones and flavanones. rsc.org While not a direct synthesis of the target compound, these methods highlight the utility of palladium catalysis in manipulating similar structural motifs. The general conditions for such palladium-catalyzed reactions often involve an oxygen atmosphere and heating, followed by purification using column chromatography. rsc.org
Another relevant catalytic approach is the hydrogenation of related dione (B5365651) compounds. For example, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) has been studied using zirconia-supported platinum catalysts, demonstrating the potential for stereoselective synthesis in similar systems. researchgate.net
| Catalyst Type | Precursor | Key Transformation | Reference |
| Base | Phenol derivatives & Formaldehyde | Direct Hydroxymethylation | smolecule.com |
| Palladium | 2'-Hydroxydihydrochalcones | Oxidative Cyclization | rsc.org |
| Platinum on Zirconia | 1-Phenyl-1,2-propanedione | Enantioselective Hydrogenation | researchgate.net |
Biocatalytic Transformations and Enantioselective Synthesis for Related Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. acs.org Enzymes such as dehydrogenases have shown efficacy in the asymmetric reduction of prochiral ketones, which is a key structural feature related to this compound. fz-juelich.de For instance, 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T can catalyze the asymmetric reduction of various diketones to their corresponding α-hydroxy ketones. fz-juelich.de This highlights the potential for developing biocatalytic methods to produce enantiomerically pure derivatives of this compound.
The advantages of biocatalytic processes include high stereoselectivity, the reduced need for protecting groups, and milder reaction conditions (typically 20–50 °C and pH 5–9). acs.org These factors contribute to more sustainable and atom-economical synthetic routes. acs.org The enantioselective synthesis of related β-aryl-γ-lactam derivatives has been achieved through palladium-catalyzed Heck–Matsuda reactions using chiral ligands, demonstrating a combined chemical and chiral-catalyst approach to obtain high enantiomeric excess. nih.gov
Multicomponent Reactions Incorporating Hydroxymethyl and Phenylpropanone Units
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of well-known MCRs can be applied to precursors containing hydroxymethyl and phenylpropanone moieties.
For example, the Passerini reaction, which involves an isocyanide, a carboxylic acid, and an aldehyde, could potentially be adapted to incorporate a reactant bearing a hydroxymethylphenyl group. mdpi.com Similarly, the Mannich reaction, which combines an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound, could be designed to include the structural elements of the target molecule. mdpi.com The development of such a multicomponent strategy would offer a highly efficient and atom-economical route to this compound and its derivatives.
Optimization of Reaction Parameters and Yield for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of the synthesized product. nih.gov Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. mdpi.com
For the synthesis of this compound via methods like direct hydroxymethylation or chlorination followed by hydrolysis, a systematic approach such as factorial design can be employed to identify the optimal conditions. smolecule.comrsc.org This involves varying multiple factors simultaneously to understand their individual and interactive effects on the reaction outcome. rsc.org For instance, in a related palladium-catalyzed synthesis of furans, parameters such as the choice of palladium catalyst, oxidant, and reaction duration were systematically varied to achieve high yields. mdpi.com
Table of Hypothetical Optimization Parameters:
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Expected Outcome |
| Temperature | 25°C - 100°C | 60°C | Increased reaction rate without significant side product formation |
| Catalyst Loading | 0.5 mol% - 5 mol% | 1 mol% | Sufficient catalytic activity with minimal cost |
| Reaction Time | 1 hr - 24 hr | 8 hr | Completion of reaction with minimal degradation |
| Solvent | Toluene, THF, DMF | THF | Good solubility of reactants and favorable reaction kinetics |
Isolation and Purification Techniques for Synthetic Products
Following the chemical synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. smolecule.com Common techniques employed for the purification of organic compounds include extraction, crystallization, and chromatography.
Given the structure of this compound, which contains both a hydroxyl and a ketone functional group, a typical purification protocol might involve the following steps:
Workup: The reaction mixture is first quenched, often with water or a mild acidic or basic solution, to stop the reaction and neutralize any reactive species. rsc.org
Extraction: The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org
Drying and Concentration: The combined organic layers are dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. rsc.org
Chromatography: The crude product is then purified by column chromatography on silica (B1680970) gel. rsc.org A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically used to elute the compound from the column. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC).
For solid products, recrystallization can be an effective final purification step to obtain a crystalline material with high purity. The choice of solvent for recrystallization is critical and is determined empirically.
Reactivity and Reaction Mechanisms of 1 2 Hydroxymethyl Phenyl Propan 2 One
Chemical Transformations Involving the Ketone Functionality
The propan-2-one moiety in 1-(2-(hydroxymethyl)phenyl)propan-2-one is an aryl ketone, which displays a rich and varied reactivity profile. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a wide range of chemical transformations.
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.
General Mechanism of Nucleophilic Addition:
A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is often followed by protonation of the resulting alkoxide to yield the final alcohol product.
Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgX) would result in the formation of a tertiary alcohol. For instance, reaction with methylmagnesium bromide would yield 2-(2-(hydroxymethyl)phenyl)-3-methylbutan-2-ol.
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would transform the propan-2-one group into a propan-2-ol moiety, resulting in the formation of 1-(2-(hydroxymethyl)phenyl)propan-2-ol.
Formation of Cyanohydrins: In the presence of a cyanide source, such as HCN or NaCN, a cyanohydrin can be formed. This reaction adds a cyano group and a hydroxyl group to the original carbonyl carbon.
Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This allows for the formation of a new carbon-carbon double bond.
The ortho-hydroxymethyl group may influence these reactions through steric hindrance or by participating in intramolecular hydrogen bonding, which could affect the electrophilicity of the carbonyl carbon.
Table 1: Representative Nucleophilic Addition Reactions of Aryl Ketones
| Nucleophile/Reagent | Product Type |
| Grignard Reagent (RMgX) | Tertiary Alcohol |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Hydrogen Cyanide (HCN) | Cyanohydrin |
| Phosphorus Ylide (Ph₃P=CR₂) | Alkene |
The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the conjugate base, the enolate. The formation of an enolate is a key step in many important carbon-carbon bond-forming reactions.
Enolate Formation:
A base can abstract a proton from the α-carbon to form an enolate ion. For this compound, there are two potential sites for deprotonation: the methyl group and the benzylic methylene (B1212753) group. The relative acidity of these protons will determine the regioselectivity of enolate formation.
Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.
Aldol Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.
Halogenation: In the presence of a halogen (e.g., Br₂) and either acid or base, the α-position can be halogenated.
The ortho-hydroxymethyl group could potentially influence enolate formation and subsequent reactions through intramolecular proton transfer or by chelating with metal counter-ions in the case of metal enolates.
Table 2: Examples of Reactions Involving Enolate Intermediates
| Reagent | Reaction Type | Product |
| 1. LDA, 2. CH₃I | Alkylation | 3-(2-(Hydroxymethyl)phenyl)butan-2-one |
| NaOH, Benzaldehyde | Aldol Condensation | 4-(2-(Hydroxymethyl)phenyl)-3-hydroxy-4-phenylbutan-2-one |
| Br₂, CH₃COOH | α-Halogenation | 1-Bromo-1-(2-(hydroxymethyl)phenyl)propan-2-one |
Aryl ketones are known to undergo a variety of photochemical reactions upon absorption of UV light. For ortho-alkyl substituted acetophenones, a common reaction is photoenolization.
In the case of this compound, irradiation with UV light could lead to the formation of a photoenol (an o-quinodimethane intermediate) through intramolecular hydrogen abstraction from the benzylic methylene group by the excited carbonyl oxygen. This highly reactive intermediate can then undergo various subsequent reactions.
Intramolecular Cyclization: The photoenol could potentially undergo an intramolecular electrocyclization to form a benzocyclobutenol derivative.
Intermolecular Reactions: The photoenol can be trapped by dienophiles in a Diels-Alder reaction.
Rearrangement: The photoenol can revert to the starting ketone or undergo other rearrangements.
The presence of the hydroxymethyl group could also lead to other photochemical pathways, such as intramolecular photocyclization to form a five-membered ring ether (a substituted phthalane). The specific outcome would depend on the reaction conditions, including the solvent and the wavelength of light used.
Reactions of the Hydroxymethyl Functional Group
The hydroxymethyl group attached to the phenyl ring is a primary benzylic alcohol. This functionality is also a site of significant reactivity.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. researchgate.net
Oxidation to an Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde, yielding 2-(1-oxopropan-2-yl)benzaldehyde.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of 2-(1-oxopropan-2-yl)benzoic acid.
The presence of the ketone group might require careful selection of the oxidizing agent to avoid side reactions at the α-position of the ketone.
Table 3: Oxidation Products of the Hydroxymethyl Group
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 2-(1-Oxopropan-2-yl)benzaldehyde |
| Potassium Permanganate (KMnO₄) | 2-(1-Oxopropan-2-yl)benzoic acid |
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other alcohols. researchgate.net
Esterification: In the presence of an acid catalyst or a coupling agent, the alcohol can react with a carboxylic acid (or an acyl chloride or anhydride) to form an ester. For example, reaction with acetic anhydride (B1165640) would yield [2-(1-oxopropan-2-yl)phenyl]methyl acetate (B1210297).
Etherification (Williamson Ether Synthesis): The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then react with an alkyl halide in an SN2 reaction to form an ether. For example, reaction with methyl iodide would yield 1-(2-(methoxymethyl)phenyl)propan-2-one.
These reactions are generally robust for benzylic alcohols. The neighboring ketone group is unlikely to interfere significantly, although strong basic conditions for etherification could potentially lead to competing enolate formation.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the reaction's rate and regioselectivity are controlled by the electronic and steric effects of the two existing substituents.
The position of an incoming electrophile on the benzene ring is determined by the directing effects of the incumbent hydroxymethyl and acetonyl groups. Substituents influence the reaction by either donating or withdrawing electron density, which in turn activates or deactivates the ring towards electrophilic attack. wikipedia.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups typically direct to the meta position. leah4sci.comlibretexts.orgpressbooks.pub
The two substituents on this compound are:
Hydroxymethyl Group (-CH₂OH): This group consists of a methylene spacer attached to a hydroxyl group. It functions primarily as a weak activating group and is an ortho-, para-director. libretexts.org The alkyl nature of the methylene group donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (the sigma complex) formed during ortho and para attack. libretexts.orglibretexts.org
Acetonyl Group (-CH₂COCH₃): This substituent features a carbonyl group insulated from the ring by a methylene bridge. The carbonyl group is electron-withdrawing via induction. This inductive withdrawal deactivates the ring, making it less reactive than benzene. Because the deactivating effect is inductive and not through resonance, it is considered a weak deactivator.
When multiple substituents are present on a benzene ring, the regiochemical outcome is a result of their combined effects. youtube.commasterorganicchemistry.comlibretexts.org If the directing effects of the substituents are synergistic (reinforcing), the position of substitution is straightforward to predict. If they are antagonistic, the most strongly activating group typically governs the outcome. masterorganicchemistry.com
For this compound, the hydroxymethyl group at C1 is the more activating (or less deactivating) of the two. It directs incoming electrophiles to its ortho (C6) and para (C4) positions. The acetonyl group at C2 is a weak deactivator and would direct meta to its position (C4 and C6). In this case, the directing effects are reinforcing , as both groups favor substitution at the C4 and C6 positions.
| Position | Effect of -CH₂OH (at C1) | Effect of -CH₂COCH₃ (at C2) | Combined Effect |
| C3 | Meta | Ortho | Unfavored |
| C4 | Para (Favored) | Meta (Favored) | Strongly Favored |
| C5 | Meta | Meta | Unfavored |
| C6 | Ortho (Favored) | Meta (Favored) | Favored, but potential for steric hindrance |
Interactive Data Table: Predicted Regioselectivity in EAS Reactions
The primary sites for electrophilic attack are therefore positions 4 and 6. Due to steric hindrance from the adjacent acetonyl group, substitution at the C6 position may be less favorable than at the more accessible C4 position. chemistrytalk.org Therefore, the para-substituted product (relative to the hydroxymethyl group) is often the major product.
Most electrophilic aromatic substitution reactions require a catalyst to generate a sufficiently powerful electrophile to react with the aromatic ring. chemistrytalk.org The choice of catalyst is crucial and depends on the specific transformation being performed (e.g., nitration, halogenation, Friedel-Crafts reactions).
Nitration and Sulfonation: These reactions typically employ a strong Brønsted acid catalyst. For nitration, concentrated sulfuric acid is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Similarly, sulfonation uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to generate the electrophile ⁺SO₃H or protonated SO₃. masterorganicchemistry.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are catalyzed by Lewis acids. For a substrate like this compound, the hydroxymethyl group itself can serve as an electrophile precursor in a Friedel-Crafts alkylation reaction with another aromatic ring. In this context, a Lewis or Brønsted acid catalyst facilitates the formation of a benzyl-type carbocation by promoting the loss of the hydroxyl group as water. beilstein-journals.orgresearchgate.netnih.gov Common catalysts for reactions involving benzylic alcohols include both Lewis acids like FeCl₃, AlCl₃, and Bi(OTf)₃, and various Brønsted acids. nih.govbeilstein-journals.orgacgpubs.org
| Reaction Type | Typical Reagents | Catalyst's Role | Common Catalysts |
| Nitration | HNO₃ | Generates nitronium ion (NO₂⁺) | H₂SO₄ |
| Sulfonation | SO₃ | Generates ⁺SO₃H or protonated SO₃ | H₂SO₄ |
| Halogenation | Br₂, Cl₂ | Polarizes the dihalogen bond, creating a δ⁺ halogen | FeBr₃, AlCl₃ |
| Friedel-Crafts Alkylation | R-X, R-OH, Alkenes | Generates a carbocation or a polarized complex | AlCl₃, FeCl₃, H₂SO₄, TMSOTf rsc.orgnih.gov |
| Friedel-Crafts Acylation | Acyl Halides, Anhydrides | Generates an acylium ion (R-C≡O⁺) | AlCl₃ |
Interactive Data Table: Catalysts in Electrophilic Aromatic Substitution
Intramolecular Cyclization Reactions of this compound and its Analogs
The ortho-disposition of the alcohol and ketone functional groups in this compound makes it a prime candidate for intramolecular cyclization. This reaction involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the ketone. khanacademy.org
This process is an example of intramolecular hemiketal formation, which is typically reversible and catalyzed by either acid or base. researchgate.net The reaction establishes an equilibrium between the open-chain form and the cyclic hemiketal. For reactions that form five- or six-membered rings, the equilibrium often favors the cyclic product due to its thermodynamic stability. khanacademy.org
In the case of this compound, acid-catalyzed cyclization leads to the formation of a five-membered ring fused to the benzene ring. The product of this reaction is 1-methyl-1,3-dihydroisobenzofuran-1-ol .
The mechanism under acidic conditions involves:
Protonation of the ketone's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the oxygen of the hydroxymethyl group on the activated carbonyl carbon.
Deprotonation of the resulting oxonium ion to yield the neutral cyclic hemiketal product.
This type of cyclization is a key step in the synthesis of various heterocyclic frameworks and demonstrates the unique reactivity imparted by the specific substitution pattern of the parent molecule.
Mechanistic Elucidation of Key Reactions Using Spectroscopic and Computational Approaches
Modern analytical and theoretical methods are indispensable for understanding the complex mechanisms of the reactions involving this compound.
Spectroscopic Approaches: Spectroscopic techniques provide direct experimental evidence of molecular structures and reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for tracking reactions. In the case of intramolecular cyclization, the formation of 1-methyl-1,3-dihydroisobenzofuran-1-ol can be confirmed by the disappearance of the characteristic ketone signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of a new signal for the hemiketal carbon (C-O-C-OH) around 90-100 ppm. ¹H NMR would show the emergence of a new hydroxyl proton signal corresponding to the hemiketal.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. The intramolecular cyclization would be marked by the disappearance of the strong C=O stretching absorption band of the ketone (around 1715 cm⁻¹) and the appearance of a broad O-H stretching band for the hemiketal's hydroxyl group (around 3200-3600 cm⁻¹). orientjchem.org
Computational Approaches: Theoretical chemistry provides deep insight into reaction pathways and the factors that control them.
Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms. For electrophilic aromatic substitution, computational models can predict the regioselectivity by calculating the relative energies of the ortho-, meta-, and para-substituted sigma complex intermediates. The pathway with the lowest activation energy corresponds to the major product. researchgate.netacs.orgvub.be Molecular properties like electrostatic potential maps can also visualize the electron-rich areas of the ring that are most susceptible to electrophilic attack.
Mechanistic Pathway Modeling: For the intramolecular cyclization, computational studies can map the entire reaction coordinate. This allows for the determination of the transition state structure and the calculation of the activation energy barrier. Furthermore, these models can predict the relative thermodynamic stabilities of the open-chain reactant and the cyclic hemiketal product, thus providing a theoretical value for the equilibrium constant of the reaction. orientjchem.orgresearchgate.net
By combining experimental spectroscopic data with the predictive power of computational chemistry, a comprehensive and detailed understanding of the reactivity and mechanisms of this compound can be achieved.
Synthesis and Chemical Exploration of Derivatives and Analogs of 1 2 Hydroxymethyl Phenyl Propan 2 One
Structural Modifications of the Phenyl Ring and Side Chain
The structure of 1-(2-(hydroxymethyl)phenyl)propan-2-one can be systematically altered at both the phenyl ring and the propan-2-one side chain to generate a library of derivatives with varied electronic and steric properties.
Modifications on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the hydroxymethyl and the acetylmethyl groups, will influence the regioselectivity of these reactions. For instance, nitration or halogenation would likely introduce substituents at positions para to the activating hydroxymethyl group or meta to the deactivating acetylmethyl group.
The side chain offers multiple points for modification. The secondary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce a variety of functional groups. The ketone functionality can undergo reduction to a secondary alcohol, or it can be subjected to reactions such as the Wittig reaction to form alkenes.
Table 1: Potential Structural Modifications of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Phenyl Ring Modifications | ||
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid | Halogen (-X) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |
| Side Chain Modifications (Hydroxymethyl Group) | ||
| Oxidation | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |
| Esterification | RCOCl, Pyridine | Ester (-OCOR) |
| Side Chain Modifications (Ketone Group) | ||
| Reduction | NaBH₄, MeOH | Secondary Alcohol (-CH(OH)CH₃) |
| Grignard Reaction | RMgBr, then H₃O⁺ | Tertiary Alcohol (-C(OH)(R)CH₃) |
| Wittig Reaction | Ph₃P=CHR' | Alkene (-C(=CHR')CH₃) |
Formation of Polyfunctionalized Aromatic Derivatives Incorporating the Compound
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more complex, polyfunctionalized aromatic systems, including heterocyclic compounds. Intramolecular cyclization reactions are a key strategy in this regard.
For example, under acidic conditions, the hydroxyl group can attack the carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal. Further dehydration of this intermediate could potentially lead to the formation of a furan (B31954) ring fused to the aromatic system. Alternatively, oxidation of the hydroxymethyl group to a carboxylic acid, followed by intramolecular condensation, could yield a six-membered lactone.
Another important class of polycyclic compounds that can be synthesized are chromanone derivatives. The synthesis of chromones and flavones often starts from ortho-hydroxyacetophenones. ijrpc.comnih.govorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org By analogy, this compound, after conversion of the hydroxymethyl to a hydroxyl group, could undergo base-catalyzed condensation with aldehydes to form chalcone-like intermediates, which can then cyclize to form flavanones or chromanones.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) from phenyl-substituted precursors is another area of interest. While direct cyclization of this compound to a PAH is not straightforward, its derivatives could serve as building blocks. For instance, conversion of the ketone to a vinyl group via a Wittig reaction would introduce a reactive site for intramolecular cyclization reactions, potentially leading to the formation of indene (B144670) derivatives. rsc.org
Design and Synthesis of Derivatives for Specific Chemical Applications (e.g., building blocks for polymers)
The presence of reactive functional groups in this compound and its derivatives makes them attractive candidates as monomers or building blocks for the synthesis of functional polymers. nih.govroutledge.comadvancedsciencenews.comnih.gov The hydroxyl group, for instance, can be utilized in step-growth polymerization to form polyesters or polyurethanes.
A hypothetical example would be the synthesis of a polyester (B1180765) by reacting a diacid chloride with a derivative of this compound where the ketone has been reduced to a second hydroxyl group, thus creating a diol monomer. The properties of the resulting polymer could be tuned by modifying the structure of the diacid chloride or by further functionalizing the aromatic ring of the monomer.
Furthermore, the ketone functionality can be used to introduce cross-linking sites into a polymer chain. For example, a polymer bearing pendant this compound units could be cross-linked through reactions of the ketone group, leading to the formation of a robust polymer network. Such materials could find applications in coatings, adhesives, or as responsive materials. The development of functionalized and degradable polymers is an active area of research, and building blocks derived from this compound could contribute to this field. rsc.org
Table 2: Potential Polymerization Reactions Involving Derivatives of this compound
| Polymer Type | Monomer Derivative | Co-monomer |
| Polyester | 1-(2-(Hydroxymethyl)phenyl)propane-1,2-diol | Diacid Chloride (e.g., Terephthaloyl chloride) |
| Polyurethane | 1-(2-(Hydroxymethyl)phenyl)propane-1,2-diol | Diisocyanate (e.g., Toluene (B28343) diisocyanate) |
| Cross-linked Polymer | Polymer with pendant this compound units | Cross-linking agent reacting with the ketone |
Structure-Reactivity Relationships in the this compound Series
The chemical reactivity of this compound and its derivatives is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring and the side chain. nih.gov
Electronic Effects: The hydroxymethyl group is a weak electron-donating group, while the acetylmethyl group is an electron-withdrawing group. Substituents on the phenyl ring will further modulate the electron density of the aromatic system and influence the reactivity of the functional groups. For example, introducing an electron-withdrawing group like a nitro group on the phenyl ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. learncbse.inbyjus.com Conversely, an electron-donating group would have the opposite effect. Theoretical studies on substituted acetophenones have shown that substituents can significantly affect the electronic and structural properties. researchgate.net
Steric Effects: The ortho-positioning of the hydroxymethyl and acetylmethyl groups creates a sterically crowded environment around that side of the phenyl ring. This steric hindrance can influence the approach of reagents to the functional groups. For instance, reactions at the ketone might be slower compared to an unsubstituted acetophenone (B1666503) due to the steric bulk of the adjacent hydroxymethyl group. Similarly, the regioselectivity of electrophilic aromatic substitution will not only be governed by electronic effects but also by the steric hindrance imposed by the existing substituents. nih.gov
The reactivity of the excited states of these molecules is also of interest. Photoenolization of ortho-alkyl substituted acetophenones is a well-studied phenomenon, and it is likely that this compound would exhibit similar photochemical reactivity. rsc.org The efficiency of such processes would be dependent on the nature of the substituents on the phenyl ring and the solvent used. acs.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "1-(2-(Hydroxymethyl)phenyl)propan-2-one". By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that offer a detailed map of the hydrogen and carbon frameworks of a molecule.
In the ¹H NMR spectrum of "this compound", distinct signals, or resonances, appear at specific chemical shifts (δ), measured in parts per million (ppm). The position of each signal is indicative of the electronic environment of the proton. For instance, protons attached to the aromatic ring typically resonate in the downfield region (around 7.1-7.4 ppm) due to the deshielding effect of the ring current. The protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, while the methyl protons of the propan-2-one moiety (-COCH₃) would also present as a singlet, but at a more upfield position. The methylene (B1212753) protons adjacent to the aromatic ring (-ArCH₂CO-) would likely appear as a singlet as well.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ketone group is typically found significantly downfield (around 200-220 ppm). Aromatic carbons resonate in the range of 110-160 ppm, while the carbons of the hydroxymethyl and methyl groups appear in the more shielded, upfield region of the spectrum.
A representative, though not experimentally derived, table of expected chemical shifts is provided below for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.4 (multiplet) | 125 - 135 |
| Ar-C H₂- | - | ~140 (quaternary) |
| -CH₂OH | ~4.5 (singlet) | ~65 |
| -C H₂CO- | ~3.7 (singlet) | ~50 |
| -C=O | - | ~208 |
| -COCH₃ | ~2.2 (singlet) | ~30 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the complex structure of "this compound" by revealing correlations between nuclei. pressbooks.pub
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. pressbooks.pub For "this compound", COSY would show correlations between the protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. pressbooks.pub This is a powerful tool for definitively assigning each proton signal to its corresponding carbon in the molecule's backbone. pressbooks.pubresearchgate.net For example, the proton signal of the hydroxymethyl group would show a cross-peak with the carbon signal of that same group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. pressbooks.pub HMBC is crucial for piecing together the molecular fragments identified by other NMR experiments. For instance, it would show a correlation between the methyl protons of the propan-2-one group and the carbonyl carbon, as well as the methylene carbon adjacent to the aromatic ring. It would also show correlations between the methylene protons next to the aromatic ring and the aromatic carbons, confirming the connectivity of the side chain to the phenyl ring.
Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure, confirming the precise arrangement of all atoms. science.gov
NMR spectroscopy can also provide insights into the three-dimensional shape and flexibility, or conformation, of "this compound" in solution. nih.gov By analyzing nuclear Overhauser effects (NOEs) in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, it is possible to determine the spatial proximity of protons that are not necessarily close in terms of bond connectivity. For example, NOEs could be observed between the protons of the hydroxymethyl group and the adjacent protons on the aromatic ring, providing information about the preferred orientation of the hydroxymethyl group relative to the phenyl ring. Additionally, the measurement of coupling constants can give clues about the dihedral angles between adjacent protons, further refining the conformational model. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the molecular ion. This high precision allows for the determination of the unique elemental formula of "this compound" (C₁₀H₁₂O₂). By comparing the experimentally measured exact mass to the calculated masses of all possible elemental compositions, the correct molecular formula can be unequivocally identified, distinguishing it from other isomers or compounds with the same nominal mass.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Calculated Exact Mass | 164.08373 |
| Measured Exact Mass (Hypothetical) | 164.0837 |
| Mass Accuracy (ppm) | < 5 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of "this compound") and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.net
The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For "this compound", characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to the loss of 15 Da.
Loss of an acetyl group (CH₃CO•): This would lead to a fragment ion from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in a loss of 43 Da.
Formation of a tropylium (B1234903) ion: A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, which would involve rearrangement and cleavage of the side chain. wvu.edu
Loss of water (H₂O): The presence of the hydroxymethyl group could lead to the loss of a water molecule (18 Da) from the molecular ion.
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structural information obtained from NMR spectroscopy. wvu.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for the identification of functional groups within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present. For this compound, characteristic absorption bands would be expected for its key functional groups.
A comprehensive search for experimental FT-IR data for this specific compound did not yield a published spectrum or a table of characteristic peaks. However, based on the analysis of structurally similar compounds, a hypothetical FT-IR data table can be constructed to illustrate the expected absorption regions. For instance, studies on 2-hydroxy-2-methyl-1-phenylpropan-1-one show characteristic peaks for the hydroxyl and carbonyl groups. researchgate.netresearchgate.net
Hypothetical FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxymethyl group |
| ~3060-3010 | C-H stretch | Aromatic ring |
| ~2970-2850 | C-H stretch | Methyl and Methylene groups |
| ~1715 | C=O stretch | Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1450 | C-H bend | Methyl and Methylene groups |
| ~1050 | C-O stretch | Primary alcohol |
Note: This table is predictive and not based on experimental data for the target compound.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound has been found, it would be expected to show strong signals for the aromatic ring vibrations and the carbonyl stretch, which are often Raman active.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
A search of crystallographic databases did not reveal any published crystal structures for this compound. Research on related enaminone structures has utilized single-crystal X-ray diffraction to elucidate their molecular geometries, highlighting the utility of this technique. mdpi.com
Chromatographic Methods for Purity Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. A reversed-phase HPLC method would likely be suitable for this compound, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
While no specific HPLC method for this compound is documented, methods for similar propanone derivatives often use a mobile phase consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid to improve peak shape. sielc.com The retention time and resolution would depend on the exact conditions, including the column, mobile phase composition, flow rate, and temperature.
Hypothetical HPLC Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient |
Note: This table represents a typical starting point for method development and is not based on a validated method for the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It separates compounds based on their boiling points and interactions with a stationary phase, and then detects them using mass spectrometry, which provides information about their molecular weight and fragmentation pattern.
For this compound, GC-MS analysis could be used to determine its purity and confirm its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. Analysis of related compounds like 1-phenyl-2-propanone is well-documented using GC-MS. researchgate.net
Theoretical and Computational Chemistry Studies of 1 2 Hydroxymethyl Phenyl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the electronic structure of molecules. mdpi.comnih.gov It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. semanticscholar.org DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netespublisher.com
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. espublisher.com For 1-(2-(Hydroxymethyl)phenyl)propan-2-one, DFT calculations would reveal the precise spatial arrangement of the phenyl ring, the propanone chain, and the hydroxymethyl group, including the planarity of the aromatic system and the orientation of the side chains.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C=O (Ketone) | ~1.215 |
| C-O (Alcohol) | ~1.430 | |
| O-H (Alcohol) | ~0.965 | |
| Bond Angle (°) | C-C=O | ~120.5 |
| C-O-H | ~109.0 | |
| Aromatic C-C-C | ~120.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability; a larger gap implies higher stability and lower chemical reactivity. ias.ac.in
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Red regions signify areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ketone and hydroxyl groups, identifying them as sites for electrophilic interaction. The aromatic protons and the hydroxyl proton would exhibit positive potential.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron donating ability |
| ELUMO | -1.2 | Electron accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |
| Electronegativity (χ) | 3.85 | Power to attract electrons |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intramolecular hydrogen bonding within a molecule. nih.gov It transforms the complex molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). rsc.org The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.govnih.gov
In this compound, NBO analysis is particularly useful for investigating the presence and strength of a potential intramolecular hydrogen bond between the hydroxyl group's hydrogen (donor) and the lone pair of the ketonic oxygen (acceptor). A significant E(2) value for the interaction between the lone pair orbital of the oxygen (LP(O)) and the antibonding orbital of the O-H bond (σ*(O-H)) would provide strong theoretical evidence for this intramolecular interaction. chemrevlett.com
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(O)Ketone | σ(O-H)Alcohol | Intramolecular Hydrogen Bond | > 5.0 |
| LP(O)Alcohol | σ(CAromatic-CAlkyl) | Hyperconjugation | ~2.5 |
| π(C=C)Aromatic | π*(C=O)Ketone | π-conjugation | ~20.0 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can reliably predict vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.inresearchgate.net
Theoretical vibrational frequencies are typically calculated at the harmonic level and are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, these calculated frequencies are often multiplied by a scaling factor. researchgate.net The Potential Energy Distribution (PED) analysis can also be performed to assign the character of each vibrational mode.
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing the predicted spectra with experimental results can confirm the molecular structure and provide a detailed assignment of the observed signals. mdpi.com
| Spectroscopic Data | Functional Group/Atom | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| FTIR (cm-1) | O-H stretch (H-bonded) | ~3450 | ~3400 |
| C=O stretch | ~1710 | ~1695 | |
| C-O stretch | ~1050 | ~1040 | |
| 1H NMR (ppm) | Ar-H | 7.2-7.6 | 7.1-7.5 |
| -CH2-OH | ~4.6 | ~4.5 | |
| -CH3 | ~2.2 | ~2.1 | |
| 13C NMR (ppm) | C=O | ~208 | ~207 |
| Ar-C | 125-140 | 126-138 | |
| -CH2-OH | ~62 | ~61 |
Computational Studies of Reaction Mechanisms and Pathways
Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, the identification of intermediates, and the characterization of transition states (TS). nih.govarxiv.org By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed, and the activation energy (the energy barrier that must be overcome) can be determined. mdpi.com
A key step in this process is locating the transition state structure, which is a first-order saddle point on the potential energy surface. A valid TS structure is confirmed by a vibrational frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. semanticscholar.org For this compound, computational studies could investigate mechanisms such as intramolecular cyclization to form a heterocyclic compound or its behavior in redox reactions. These studies provide insights into the reaction's feasibility and kinetics. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State (TS) | Cyclization saddle point | +25.5 |
| Intermediate | Cyclized intermediate | -5.2 |
| Product | Dehydrated final product | -15.0 |
Conformation Analysis and Stereoelectronic Effects
Molecules with rotatable single bonds can exist in multiple conformations. Conformation analysis aims to identify the most stable conformer(s) and understand the energy differences between them. ss-pub.org This is often done computationally by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For this compound, key rotatable bonds include the C-C bond connecting the aromatic ring to the side chain and the C-C bonds within the side chain itself.
The relative stability of different conformers is governed by a combination of steric hindrance and stereoelectronic effects. pharmacy180.com Stereoelectronic effects arise from the interactions between orbitals on adjacent atoms. A key principle is the preference for conformations where a donor orbital (like a lone pair or a bonding σ orbital) is aligned anti-periplanar (180°) to an acceptor orbital (typically an antibonding σ* orbital). imperial.ac.uk This alignment allows for maximum orbital overlap and stabilizing hyperconjugative interactions. In this compound, such effects, along with potential intramolecular hydrogen bonding, would play a crucial role in determining the preferred three-dimensional structure. chemrevlett.com
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
Theoretical and computational chemistry provide powerful tools for understanding the intricate network of forces that govern molecular structure and stability. Among these, Non-Covalent Interaction (NCI) analysis and the associated Reduced Density Gradient (RDG) method are particularly insightful for visualizing and characterizing weak interactions within and between molecules. wikipedia.orgscirp.org For this compound, these techniques are instrumental in elucidating the nature of intramolecular interactions that dictate its preferred conformation.
The NCI index is a method used in quantum chemistry to visualize non-covalent interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its scalar derivative, the reduced density gradient (s). wikipedia.orgnih.gov Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org By plotting the RDG against the electron density, various types of interactions can be identified and visualized. researchgate.net
The visual representation of NCI analysis is typically a three-dimensional plot of RDG isosurfaces, which are color-coded to signify the nature of the interaction. The color scale is derived from the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ). This coloring scheme allows for a clear distinction between different types of non-covalent forces:
Strong, attractive interactions , such as hydrogen bonds, are typically represented by blue-colored isosurfaces. researchgate.net
Weak, attractive van der Waals interactions are characterized by green-colored isosurfaces. researchgate.net
Repulsive interactions , such as steric clashes, are indicated by red-colored isosurfaces. researchgate.net
In the context of this compound, the primary intramolecular non-covalent interaction of interest is the potential for a hydrogen bond between the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the propan-2-one chain. The proximity of these two groups in the ortho position makes such an interaction sterically favorable, leading to the formation of a stable six-membered pseudo-ring. This is analogous to the well-studied intramolecular hydrogen bond in related compounds like 2'-hydroxyacetophenone. nih.govnih.gov
An RDG analysis of this compound would be expected to reveal a distinct spike in the low-density, low-gradient region of the scatter plot. The corresponding NCI plot would visualize a blue or bluish-green isosurface located between the hydrogen of the hydroxyl group and the carbonyl oxygen, confirming the presence and strength of this intramolecular hydrogen bond. Furthermore, green-colored surfaces would likely be observed across the phenyl ring, indicating the presence of delocalized π-π stacking interactions, and around the methyl group, signifying van der Waals forces.
To quantify the strength and nature of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) is often employed alongside NCI/RDG analysis. QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) which are characteristic of specific interactions. The properties at these BCPs provide quantitative data about the bonds.
Disclaimer: The following table contains hypothetical data for illustrative purposes to demonstrate the typical results of a QTAIM analysis for this compound. These values are not derived from actual quantum chemical calculations on this specific molecule but are representative of the types of interactions discussed.
| Interaction Type | Bond Critical Point (BCP) | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Total Energy Density (H(r)) [a.u.] | Interpretation |
|---|---|---|---|---|---|
| Intramolecular Hydrogen Bond | O-H···O=C | 0.025 | 0.085 | -0.001 | A positive ∇²ρ(r) and small negative H(r) are characteristic of a moderate, partially covalent hydrogen bond. |
| van der Waals | C-H···π | 0.009 | 0.030 | 0.0005 | Low ρ(r), positive ∇²ρ(r), and slightly positive H(r) indicate a weak, closed-shell interaction. |
| Steric Repulsion | H···H (methyl-phenyl) | 0.005 | 0.020 | 0.001 | Very low ρ(r) and positive values for both ∇²ρ(r) and H(r) signify a repulsive steric interaction. |
Potential Applications of 1 2 Hydroxymethyl Phenyl Propan 2 One and Its Derivatives
Role as a Key Building Block in Complex Organic Synthesis
The utility of 1-(2-(Hydroxymethyl)phenyl)propan-2-one as a foundational molecule in organic synthesis is significant, particularly in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The presence of both a nucleophilic hydroxymethyl group and an electrophilic ketone carbonyl group within the same molecule allows for a variety of intramolecular and intermolecular reactions.
Derivatives of this compound can undergo several types of reactions:
Substitution Reactions: The hydroxymethyl group can be substituted by various nucleophiles to create a diverse range of derivatives. smolecule.com
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid, and the ketone can be transformed through various oxidation protocols. smolecule.com
Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter and further functionalizing the molecule. smolecule.com
These transformations highlight the compound's versatility. For instance, analogs with similar structural motifs have been used in the synthesis of bioactive heterocycles. scispace.comijnrd.orgresearchgate.netresearchgate.net The strategic placement of the functional groups facilitates the construction of fused ring systems, which are of great interest in medicinal chemistry.
Table 1: Synthetic Transformations of this compound Derivatives
| Reaction Type | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Oxidation of Hydroxymethyl | Potassium permanganate (B83412) or chromium trioxide | Carboxylic Acid |
| Reduction of Carbonyl | Sodium borohydride (B1222165) or lithium aluminum hydride | Secondary Alcohol |
Integration into Material Science Research
The bifunctional nature of this compound also lends itself to applications in material science, where it can serve as a monomer or a precursor to more complex macromolecular structures.
Precursor for Polymer and Dendrimer Synthesis
The hydroxymethyl and ketone functionalities can be utilized in polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the ketone group can be a site for other polymerization techniques.
In the realm of dendrimer synthesis, a core molecule with multiple reactive sites is essential. nih.govnih.gov While direct use of this compound as a dendrimer core has not been extensively documented, its derivatives could be designed to have multiple reactive sites, enabling the divergent or convergent synthesis of dendrimers. nih.govresearchgate.netmdpi.com For example, functionalizing the aromatic ring with additional reactive groups would create a multifunctional core from which dendritic branches could be grown.
Development of Novel Functional Materials with Optical Properties
Polymers and other materials derived from aromatic compounds often exhibit interesting optical properties. icm.edu.plnih.govresearchgate.netscribd.com The incorporation of the this compound moiety into a polymer backbone could influence the material's refractive index, UV absorption, and fluorescence characteristics. The specific properties would depend on the final structure of the polymer and the nature of the other monomers involved. mdpi.com For example, creating conjugated polymers from derivatives of this compound could lead to materials with applications in optoelectronics.
Table 2: Potential Optical Properties of Polymers Derived from this compound
| Property | Potential Application |
|---|---|
| High Refractive Index | Lens and optical fiber manufacturing |
| UV Absorption | UV-protective coatings |
Applications in Agrochemical and Industrial Chemical Synthesis
The structural motifs present in this compound are found in various agrochemicals and industrial chemicals. As an intermediate, it can be used to synthesize more complex molecules with desired biological or chemical properties. smolecule.com For example, the synthesis of certain chiral agrochemicals relies on building blocks that can be derived from similar phenylpropanone structures. nih.gov In industrial settings, compounds with this basic framework can be used in the production of specialty chemicals, fragrances, and as intermediates for photoinitiators in polymerization processes. theoremchem.comsigmaaldrich.com
Use in Catalyst Design and Mechanistic Investigations in Catalysis
In the field of catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The this compound structure contains potential donor atoms (the oxygen of the hydroxyl and carbonyl groups) that could coordinate to a metal center. Derivatives of this compound could be synthesized to act as bidentate or even polydentate ligands for transition metal catalysts.
Furthermore, understanding reaction mechanisms is fundamental to developing better catalysts and synthetic methods. Substrates with well-defined functional groups, such as this compound, can be used as model compounds in mechanistic studies to probe reaction pathways and the influence of different functional groups on the reaction outcome. nih.govrsc.org
Contribution to the Study of Chemical Impurities in Pharmaceutical Contexts (from a synthetic/analytical perspective, not clinical)
During the synthesis of active pharmaceutical ingredients (APIs), various impurities can be formed, including starting materials, intermediates, by-products, and degradation products. From a synthetic perspective, understanding how a molecule like this compound might arise as an impurity is crucial for process optimization. It could be an unreacted starting material or an intermediate that is carried through the synthetic steps.
From an analytical perspective, the detection and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product. allfordrugs.comedinburghanalytical.commdpi.com Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are often used for impurity profiling. researchgate.netnih.gov The development of specific analytical methods for the detection of this compound would be necessary if it were identified as a potential impurity in a pharmaceutical product.
Table 3: Analytical Techniques for the Detection of this compound as a Pharmaceutical Impurity
| Analytical Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |
| Gas Chromatography (GC) | Separation of volatile impurities |
| Mass Spectrometry (MS) | Identification and structural elucidation |
Conclusion and Future Research Directions
Summary of Current Academic Research on 1-(2-(Hydroxymethyl)phenyl)propan-2-one
Academic research directly focused on this compound is somewhat nascent, with much of the current understanding derived from studies on structurally similar compounds and the general reactivity of its constituent functional groups. The molecule incorporates a phenyl ring, a ketone, and a hydroxymethyl group, each contributing to its chemical persona.
The synthesis of this compound can be approached through several conceptual pathways, including the direct hydroxymethylation of a phenylpropanone precursor or a multi-step sequence involving chlorination followed by hydrolysis of 1-(2-methylphenyl)propan-2-one. smolecule.com Once synthesized, the compound is amenable to a variety of transformations. The hydroxymethyl group can undergo substitution reactions with various nucleophiles or be oxidized to a carboxylic acid using common oxidizing agents. smolecule.com Concurrently, the ketone's carbonyl group can be reduced to a secondary alcohol. smolecule.com
While specific biological activity studies on this compound are not extensively documented, derivatives of similar aromatic ketones have shown potential as antimicrobial and anticancer agents, suggesting a possible avenue for future investigation. smolecule.com The primary role of this compound in current academic research is as an intermediate in organic synthesis, providing a scaffold for the construction of more elaborate molecular frameworks.
Unexplored Reactivity and Synthetic Opportunities
The true potential of this compound lies in the synergistic reactivity of its functional groups, which opens the door to a range of unexplored synthetic transformations. A significant challenge in the broader field of aromatic ketone chemistry has been the difficulty in breaking their strong carbon-carbon bonds, which has traditionally limited their utility in cross-coupling reactions. azom.comwaseda.jp However, recent advancements, such as the one-pot conversion of aromatic ketones into aromatic esters, have begun to address this limitation, expanding their synthetic applicability. azom.comwaseda.jp
For this compound, this opens up several intriguing possibilities:
Intramolecular Cyclizations: The proximate hydroxymethyl and propanone moieties could be exploited in intramolecular reactions to form heterocyclic structures, such as substituted chromanes or other oxygen-containing ring systems.
Tandem Reactions: A single synthetic operation could be designed to modify both the hydroxymethyl and ketone functionalities simultaneously, leading to a rapid increase in molecular complexity.
Novel Cross-Coupling Strategies: Leveraging modern catalytic systems, the aromatic ring could be further functionalized through C-H activation, while the side chain offers a handle for other transformations.
The development of enantioselective functionalizations alpha to the ketone is another area ripe for exploration. nih.gov While traditional methods rely on the reaction of ketone enolates with electrophiles, newer strategies employ transition-metal catalysis to achieve asymmetric C-N, C-S, C-O, and C-C bond formation. nih.gov Applying these methods to this compound could lead to the synthesis of chiral building blocks with significant potential in medicinal chemistry and materials science.
Advancements in Computational Modeling for Prediction and Design
Computational chemistry offers powerful tools for elucidating the properties and reactivity of molecules like this compound, thereby guiding synthetic efforts and predicting potential applications. Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, stability, and chemical reactivity of such compounds. chemrxiv.org
For instance, computational studies on the related raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) have been used to evaluate its thermodynamic properties, pKa, solubility, and reactivity indices. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's propensity for nucleophilic and electrophilic attack. nih.gov
Similar computational approaches could be applied to this compound to:
Predict Reaction Pathways: By modeling the transition states and intermediates of potential reactions, computational chemistry can help to identify the most favorable synthetic routes and reaction conditions.
Elucidate Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, confirming the structure of synthesized compounds.
Design Novel Derivatives: Computational tools can be used to predict the biological activity and material properties of novel derivatives of this compound, allowing for the rational design of new compounds with desired functionalities. scienceopen.comnih.gov
The table below illustrates the types of data that can be generated through computational modeling for a given compound.
| Computed Property | Description | Potential Application |
| Enthalpy of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Predicting reaction thermodynamics. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Assessing chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifying sites for electrophilic and nucleophilic attack. |
| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Understanding acid-base properties. |
Emerging Applications and Opportunities in Chemical Science
The versatility of this compound as a synthetic intermediate suggests a range of emerging applications across various domains of chemical science. The broader class of aromatic ketones serves as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com
Recent breakthroughs that enhance the utility of aromatic ketones, such as novel one-pot transformations, are significantly broadening their applicability. azom.comwaseda.jp These advancements facilitate their use in pharmaceutical synthesis and materials science by streamlining reaction processes and reducing waste. azom.comwaseda.jp
Specific opportunities for this compound and its derivatives include:
Medicinal Chemistry: The compound's scaffold could be elaborated to create novel therapeutic agents. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (carbonyl) makes it an interesting starting point for designing molecules that can interact with biological targets.
Materials Science: The aromatic ring and functional groups could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or photoresponsiveness.
Catalysis: Derivatives of this compound could be designed to act as ligands for metal catalysts, influencing their reactivity and selectivity in a variety of chemical transformations.
Challenges and Prospects in the Field of Hydroxymethylphenylpropanone Chemistry
While the future of hydroxymethylphenylpropanone chemistry appears promising, several challenges must be addressed to fully realize its potential. A primary challenge is the development of highly selective and efficient synthetic methods to access and modify these molecules. For instance, achieving regioselective functionalization of the aromatic ring in the presence of the reactive side chain can be difficult.
Another significant hurdle is the often-harsh conditions required for certain transformations of aromatic ketones, which can limit their functional group tolerance. azom.comwaseda.jp Overcoming this requires the development of milder and more sustainable catalytic systems.
Despite these challenges, the prospects for this field are bright. The ongoing development of novel catalytic methods, including photocatalysis and electrochemistry, is providing new tools for the selective functionalization of aromatic ketones. mdpi.com Furthermore, the increasing integration of computational chemistry into synthetic planning is enabling a more rational and efficient approach to the design and synthesis of new molecules.
As our understanding of the reactivity of compounds like this compound grows, so too will our ability to harness their synthetic potential. This will undoubtedly lead to the development of new and valuable molecules with applications across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-(Hydroxymethyl)phenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., using aryl halides) or acetylation followed by reductive amination. For example, analogous sulfoxonium ylides were synthesized via Pd catalysis with bromobenzene derivatives, achieving 86% yield after flash chromatography . Optimization may involve adjusting catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), or purification methods (e.g., gradient elution in chromatography).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons (e.g., hydroxymethyl δ ~4.5 ppm, aromatic protons δ 7.0–7.8 ppm) and carbons (ketone δ ~210 ppm in 13C) .
- IR Spectroscopy : Detect O-H stretching (~3400 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂O₂: 164.204 g/mol) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Structural analogs have been tested for antimicrobial (minimum inhibitory concentration, MIC) and anticancer (MTT cytotoxicity) activities. For example, biphenylmethanone derivatives showed dose-dependent inhibition in cancer cell lines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model electronic structure and transition states .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to assess stability .
- QSPR Models : Predict solubility or logP values for solvent selection .
Q. How do crystallographic data resolve ambiguities in molecular conformation, such as hydrogen bonding patterns?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX ) reveals intermolecular interactions. For example, in related chalcones, the hydroxymethyl group forms hydrogen bonds with ketone oxygen, stabilizing the lattice . Data refinement software (e.g., SCALEPACK) can resolve thermal motion or disorder .
Q. What strategies address low yields or impurities during scale-up synthesis?
- Methodological Answer :
- Exothermic Reactions : Use controlled reagent addition and temperature monitoring (e.g., <5°C for acetylation steps) .
- Purification Challenges : Replace flash chromatography with distillation or recrystallization (e.g., hexane/ethyl acetate mixtures) .
Q. How can NMR data discrepancies (e.g., diastereomer signals) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
